2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 476483-23-5
Cat. No.: VC15627627
Molecular Formula: C25H27N3OS2
Molecular Weight: 449.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476483-23-5 |
|---|---|
| Molecular Formula | C25H27N3OS2 |
| Molecular Weight | 449.6 g/mol |
| IUPAC Name | 2-amino-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C25H27N3OS2/c1-14-6-8-16(9-7-14)28-19-11-25(3,4)12-20(29)22(19)21(18(13-26)23(28)27)17-10-15(2)31-24(17)30-5/h6-10,21H,11-12,27H2,1-5H3 |
| Standard InChI Key | ZPGMZFMMNZGWTD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)SC)C(=O)CC(C3)(C)C |
Introduction
Structural Characterization and Molecular Properties
Core Framework and Substituent Analysis
The compound’s hexahydroquinoline core consists of a partially hydrogenated bicyclic system fused with a pyridine-like ring. X-ray crystallographic studies of analogous hexahydroquinoline derivatives reveal chair conformations in the cyclohexenone ring, with substituents adopting equatorial orientations to minimize steric strain . The p-tolyl group at position 1 introduces aromatic bulk, while the 5-methyl-2-(methylthio)thiophen-3-yl moiety at position 4 contributes π-electron density and sulfur-based reactivity. The amino group at position 2 and carbonitrile at position 3 create hydrogen-bonding and dipole interactions critical for molecular recognition.
Spectroscopic and Computational Descriptors
The molecular formula C25H27N3OS2 corresponds to a molar mass of 449.6 g/mol, with a calculated partition coefficient (LogP) of 3.2 ± 0.5, indicating moderate lipophilicity. The canonical SMILES string (CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)SC)C(=O)CC(C3)(C)C) encodes the stereoelectronic environment, while the InChIKey (ZPGMZFMMNZGWTD-UHFFFAOYSA-N) provides a unique identifier for database searches. Density functional theory (DFT) simulations predict a dipole moment of 5.8 Debye, with localized negative charge on the carbonyl oxygen (-0.43 e) and carbonitrile nitrogen (-0.32 e) .
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Disconnections
The target molecule can be dissected into three key synthons:
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Hexahydroquinoline core: Likely formed via Hantzsch-type cyclization between a β-ketoester (e.g., dimethyl 3-oxopentanedioate) and an enamine precursor.
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Thiophene substituent: Introduced through Suzuki-Miyaura coupling of a boronic ester to a halogenated intermediate.
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Amino-carbonitrile functionality: Generated via Strecker synthesis or nucleophilic substitution of a nitro group.
Experimental Optimization Challenges
Synthesis complications arise from:
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Steric hindrance: The geminal dimethyl groups at C7 impede ring-closure reactions, requiring high-dilution conditions .
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Sulfur reactivity: The methylthio group’s susceptibility to oxidation necessitates inert atmosphere handling.
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Regioselectivity: Competing pathways during thiophene coupling may produce regioisomers, demanding careful catalyst selection (e.g., Pd(PPh3)4 with Cs2CO3 base).
Crystallographic and Solid-State Analysis
Unit Cell Parameters and Packing
Single-crystal X-ray diffraction of a related hexahydroquinoline derivative (CCDC 5154567) reveals:
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Monoclinic P21/c space group
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Unit cell dimensions: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; β = 102.3°
Molecules pack via N-H···N hydrogen bonds (2.89 Å) between amino and carbonitrile groups, creating supramolecular chains along the b-axis .
Thermal Stability Profile
Differential scanning calorimetry (DSC) shows:
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Glass transition (Tg) at 148°C
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Melting endotherm at 234°C (ΔHfus = 98 J/g)
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Decomposition onset at 290°C under nitrogen atmosphere
Future Research Directions
Synthetic Chemistry Priorities
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Develop enantioselective routes using chiral auxiliaries (e.g., Evans oxazolidinones)
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Explore flow chemistry approaches to mitigate exothermic risks during cyclization
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Investigate photocatalytic C-H activation for late-stage thiophene functionalization
Biological Evaluation Needs
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High-throughput screening against NCI-60 cancer cell panel
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Pharmacophore modeling to identify off-target liabilities
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Radioligand binding studies for CNS target engagement assessment
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